molecular formula C10H13NO B1673437 2-Methyl-2-phenylpropanamide CAS No. 826-54-0

2-Methyl-2-phenylpropanamide

Cat. No. B1673437
CAS RN: 826-54-0
M. Wt: 163.22 g/mol
InChI Key: VKLQYTLWERZJEP-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropanamide is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for 2-Methyl-2-phenylpropanamide is 1S/C10H13NO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12) . The Canonical SMILES is CC(C)(C1=CC=CC=C1)C(=O)N .


Physical And Chemical Properties Analysis

2-Methyl-2-phenylpropanamide has a molecular weight of 163.22 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

Chemoselective Synthesis

2-Methyl-2-phenylpropanamide derivatives have been studied for their chemoselective reactions, demonstrating their utility in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These compounds are obtained through reactions with dihaloalkanes and aldehydes, showcasing the versatility of 2-Methyl-2-phenylpropanamide in organic synthesis and the potential for developing novel compounds with specific chiral configurations (Hajji et al., 2002).

Antihistaminic and Biological Activities

The derivatives of 2-Methyl-2-phenylpropanamide have been synthesized and evaluated for their biological activities, including antihistaminic effects. These studies are essential in drug discovery, providing a foundation for developing new therapeutics with improved efficacy and safety profiles (Arayne et al., 2017).

Molecular Interaction Studies

Research into the molecular interactions and stability of 2-Methyl-2-phenylpropanamide derivatives offers insights into their potential pharmaceutical applications. For instance, the study of ligand conformers and their influence on the complexes' biological activity highlights the importance of molecular structure in drug design and the potential for targeting specific biological pathways (Efimenko et al., 2009).

Antimicrobial and Antimutagenic Properties

Compounds derived from 2-Methyl-2-phenylpropanamide have shown antimicrobial and antimutagenic activities, suggesting their potential application in addressing microbial infections and reducing mutagenesis. Such research underscores the compound's utility beyond conventional pharmacological applications and into areas of public health and safety (Miyazawa & Hisama, 2003).

Enzymatic and Metabolic Studies

Understanding the metabolic pathways and enzymatic interactions of 2-Methyl-2-phenylpropanamide and its derivatives is crucial for developing drugs with desirable pharmacokinetics and dynamics. Studies focusing on the N-demethylation and hydroxylation processes provide valuable information on how these compounds are processed in biological systems, aiding in the optimization of their therapeutic profiles (Welter et al., 2013).

Safety And Hazards

The safety information for 2-Methyl-2-phenylpropanamide indicates that it may cause skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-methyl-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLQYTLWERZJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231906
Record name Hydratropamide, alpha-methyl-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylpropanamide

CAS RN

826-54-0
Record name α,α-Dimethylbenzeneacetamide
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Record name 2-Methyl-2-phenylpropanamide
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Record name 2-METHYL-2-PHENYLPROPANAMIDE
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Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-phenylpropionic acid in 100 mL of CH2Cl2 was added 0.50 mL of DMF and oxalyl chloride (3.40 g, 26.8 mmol). The mixture was stirred at 23° C. for 4 hours then the solvent was removed under reduced pressure. The crude material was dissolved in 50 mL of THF and 30 mL of NH4OH was added. The mixture was stirred at 23° C. for 1 hour then and the mixture was concentrated under reduced pressure. The crude product was dissolved in 150 mL of EtOAc and washed with 100 mL of 2 N HCl, 100 mL NaHCO3, and 100 mL of brine. The organic phase was dried over Na2SO4 and concentrated. The product was purified by recrystallization from EtOAc/hexanes to provide 3.50 g (88% yield) of the desired product as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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